Product packaging for 1,3-Dideaza-9-(2-hydroxy-3-nonyl)adenine(Cat. No.:CAS No. 103298-52-8)

1,3-Dideaza-9-(2-hydroxy-3-nonyl)adenine

Cat. No.: B022641
CAS No.: 103298-52-8
M. Wt: 275.39 g/mol
InChI Key: QVTWKVHAPMJSPW-OCCSQVGLSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1,3-Dideaza-9-(2-hydroxy-3-nonyl)adenine is a synthetic deaza analogue of the known adenosine deaminase (ADA) inhibitor Erythro-9-(2-hydroxy-3-nonyl)adenine (EHNA). This compound is designed for biochemical research, particularly for investigating the structure-activity relationships of purine-based enzyme inhibitors and exploring mechanisms of action distinct from ADA inhibition. Key Research Applications and Biological Activity: Adenosine Deaminase (ADA) Inhibition Profile: Unlike its parent compound EHNA or other analogues such as 1-deaza-EHNA and 3-deaza-EHNA, which are potent ADA inhibitors, the introduction of a second carbon-for-nitrogen substitution at the 1 and 3 positions of the purine ring in this 1,3-dideaza analogue results in a dramatic drop in its ability to inhibit ADA. This makes it a critical tool for studies aiming to dissect the specific molecular interactions required for ADA binding and inhibition . Antitumor Activity: In vitro evaluations have demonstrated that 1,3-dideaza-EHNA and its related analogues display antitumor activity comparable to the reference compound 1-β-D-arabinofuranosyladenine (ara-A). Importantly, research indicates that there is no correlation between the antitumor activity and ADA inhibition within this series of compounds, suggesting a separate and distinct mechanism of action for its cytotoxic effects . Research Utility: This compound is primarily used in scientific research to study purine metabolism, enzyme kinetics, and cellular pathways related to cancer proliferation. Its unique structure helps researchers understand the contribution of specific nitrogen atoms in the purine ring to biological activity, providing valuable insights for medicinal chemistry and drug design . Please Note: This product is intended for research purposes only and is not approved for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H25N3O B022641 1,3-Dideaza-9-(2-hydroxy-3-nonyl)adenine CAS No. 103298-52-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

103298-52-8

Molecular Formula

C16H25N3O

Molecular Weight

275.39 g/mol

IUPAC Name

(2R,3S)-3-(4-aminobenzimidazol-1-yl)nonan-2-ol

InChI

InChI=1S/C16H25N3O/c1-3-4-5-6-9-14(12(2)20)19-11-18-16-13(17)8-7-10-15(16)19/h7-8,10-12,14,20H,3-6,9,17H2,1-2H3/t12-,14+/m1/s1

InChI Key

QVTWKVHAPMJSPW-OCCSQVGLSA-N

SMILES

CCCCCCC(C(C)O)N1C=NC2=C(C=CC=C21)N

Isomeric SMILES

CCCCCC[C@@H]([C@@H](C)O)N1C=NC2=C(C=CC=C21)N

Canonical SMILES

CCCCCCC(C(C)O)N1C=NC2=C(C=CC=C21)N

Other CAS No.

103298-52-8

Synonyms

1,3-dideaza-9-(2-hydroxy-3-nonyl)adenine
1,3-dideaza-9-(2-hydroxy-3-nonyl)adenine oxalate
1,3-dideaza-EHNA
1,3-dideaza-erythro-9-(2-hydroxy-3-nonyl)adenine

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization

Multi-Step Synthetic Pathways

The synthesis of 1,3-Dideaza-9-(2-hydroxy-3-nonyl)adenine, also referred to as 1,3-dideaza-EHNA, is a multi-step process that involves the initial formation of the benzimidazole (B57391) ring system, which serves as the 1,3-dideazapurine core, followed by the attachment of the characteristic (2-hydroxy-3-nonyl) side chain. nih.gov While specific detailed protocols for the direct synthesis of this compound are not extensively published in a single source, the pathway can be constructed based on established methods for the synthesis of related benzimidazole derivatives and N-alkylation techniques.

A plausible synthetic route commences with the synthesis of a suitable benzimidazole precursor, typically 4-aminobenzimidazole. This is followed by the introduction of the 2-hydroxy-3-nonyl side chain. The key challenge in the synthesis is the regioselective alkylation of the benzimidazole nitrogen and the stereocontrolled introduction of the side chain to achieve the desired erythro configuration, mirroring that of the parent compound, EHNA.

Formation of the Benzimidazole Core: Synthesis of 4-aminobenzimidazole.

Synthesis of the Side Chain Precursor: Preparation of a reactive intermediate containing the nonyl group with appropriate functionalities for attachment and subsequent formation of the hydroxyl group.

Coupling Reaction: N-alkylation of the 4-aminobenzimidazole with the side chain precursor.

Final Modifications: Any necessary deprotection or functional group transformations to yield the final product.

Precursors and Intermediate Compounds

The successful synthesis of this compound relies on the availability and purity of key precursors and the effective isolation of intermediates.

Benzimidazole Precursors: The foundational precursor for the heterocyclic core is a substituted o-phenylenediamine (B120857). For this compound, the key benzimidazole intermediate is 4-aminobenzimidazole . Its synthesis typically starts from 4-nitro-1,2-phenylenediamine, which can be cyclized and then reduced. Common methods for the synthesis of the benzimidazole ring include reacting the o-phenylenediamine derivative with formic acid or other one-carbon synthons. quinoline-thiophene.com The synthesis of 4-nitrobenzimidazole itself can be achieved through the nitration of benzimidazole or by condensation reactions involving nitro-substituted phenylenediamines. chembk.comscholarsresearchlibrary.com The subsequent reduction of the nitro group to an amino group is a critical step to afford 4-aminobenzimidazole and is often carried out using standard reducing agents like tin(II) chloride or catalytic hydrogenation.

Side Chain Precursors: The (2-hydroxy-3-nonyl) side chain is typically introduced using a reactive precursor. A common and effective precursor is 2,3-epoxynonane . This epoxide can be synthesized from non-1-ene through epoxidation. The reaction of the benzimidazole nitrogen with the epoxide, often under basic conditions, leads to the opening of the epoxide ring and the formation of the desired N-alkylated product with a hydroxyl group at the 2-position of the nonyl chain. Another approach involves the use of a halo-alcohol, such as 1-bromo-2-nonanol or a related derivative, which can alkylate the benzimidazole nitrogen. The synthesis of such halo-alcohols can be achieved from nonan-2-one. A more direct approach described for the synthesis of related azole derivatives involves the reaction of the azole with 2-bromo-3-nonanone followed by stereoselective reduction of the keto group. nih.gov

Key Intermediates:

4-Nitrobenzimidazole: An early intermediate in the formation of the benzimidazole core. quinoline-thiophene.comchembk.comscholarsresearchlibrary.com

4-Aminobenzimidazole: The direct precursor to which the side chain is attached.

erythro-1-(4-Amino-1H-benzo[d]imidazol-1-yl)nonan-2-one: A potential ketone intermediate prior to reduction to the final alcohol.

Synthesis of Analogs and Derivatives

The synthesis of analogs and derivatives of this compound has been crucial in elucidating the structural requirements for ADA inhibition and other biological activities. These modifications have focused on the deaza-purine core and the aliphatic side chain.

Dideaza Analogs

The term "dideaza" in this context refers to the replacement of two nitrogen atoms in the purine (B94841) ring with carbon atoms. 1,3-Dideaza-EHNA is itself a dideaza analog of EHNA. Other deaza analogs that have been synthesized for comparative studies include 1-deaza-EHNA and 3-deaza-EHNA. nih.govnih.gov The synthesis of these analogs follows similar principles, starting with the appropriately substituted deazapurine core. For instance, the synthesis of 1-deaza-EHNA involves the use of a 4-aminopyrido[2,3-d]pyrimidine core. The synthesis of 7-deaza-EHNA has also been reported, where the nitrogen at position 7 is replaced by a methine group. nih.gov

Compound Core Heterocycle Reference
1,3-Dideaza-EHNABenzimidazole nih.gov
1-Deaza-EHNAImidazo[4,5-b]pyridine nih.gov
3-Deaza-EHNAImidazo[4,5-c]pyridine nih.gov
7-Deaza-EHNAPyrrolo[2,3-d]pyrimidine nih.gov

Benzimidazole Ring System Modifications

Modifications to the benzimidazole ring system of this compound can involve the introduction of various substituents on the benzene (B151609) ring portion. These substitutions can alter the electronic properties and steric profile of the molecule, potentially influencing its binding affinity to target enzymes. For example, substituted benzimidazole derivatives have been synthesized by reacting substituted o-phenylenediamines with various aldehydes or carboxylic acids. mdpi.com The synthesis of 5-nitro and 6-substituted-1H-benzimidazole derivatives has been reported, which could then be N-alkylated with the appropriate side chain to yield a variety of analogs. scholarsresearchlibrary.comnih.gov

Side Chain Modifications (e.g., 2-hydroxy-3-nonyl chain)

Modifications of the 2-hydroxy-3-nonyl side chain have been explored to understand its role in biological activity. Variations in the length of the alkyl chain, the position of the hydroxyl group, and the stereochemistry of the chiral centers can have significant effects. The synthesis of azole derivatives with a 2-hydroxy-3-nonyl side chain has been achieved by reacting the corresponding azole with 2-bromo-3-nonanone, followed by reduction of the carbonyl group. nih.gov This method allows for the introduction of variations in the alkyl chain by starting with different α-bromo ketones. Furthermore, the chirality of the side chain has been shown to be critical for ADA inhibition, with the erythro configuration generally being more active. documentsdelivered.com

Enzymatic Modulation and Inhibition Studies

Adenosine (B11128) Deaminase (ADA) Inhibition

1,3-Dideaza-9-(2-hydroxy-3-nonyl)adenine, an analog of erythro-9-(2-hydroxy-3-nonyl)adenine (EHNA), has been synthesized and evaluated for its inhibitory activity against Adenosine Deaminase (ADA). drugbank.comnih.gov ADA is a crucial enzyme in purine (B94841) metabolism, catalyzing the irreversible deamination of adenosine and deoxyadenosine to inosine and deoxyinosine, respectively. researchgate.net

Studies on the deaza analogues of EHNA have provided insights into their potential as ADA inhibitors. The inhibitory activity is quantified by the inhibition constant (Ki), which represents the concentration of the inhibitor required to produce half-maximum inhibition. While specific kinetic studies on 1,3-dideaza-EHNA are not extensively detailed in the provided results, it is evaluated alongside other deaza analogues, indicating its role as a poor inhibitor of ADA. nih.gov

A comparative analysis of EHNA and its deaza analogues reveals significant differences in their ADA inhibitory activities. The substitution of nitrogen atoms with methine groups in the purine ring of EHNA has a pronounced effect on the inhibitory potency. drugbank.comnih.gov While EHNA itself is a potent inhibitor, its deaza analogues exhibit a range of activities.

Notably, 3-deaza-EHNA is a highly active inhibitor of ADA. drugbank.comnih.gov In contrast, the introduction of a methine group at the 7-position, as in 7-deaza-EHNA, leads to a dramatic decrease in inhibitory activity. drugbank.comnih.gov Both 1-deaza-EHNA and 3-deaza-EHNA are recognized as effective inhibitors. drugbank.comnih.gov Research has indicated that 3-deaza- and 1,3-dideazaadenosine are relatively poor inhibitors of ADA. nih.gov

CompoundInhibition Constant (Ki)
EHNAPotent inhibitor
1-deaza-EHNA1.2 X 10-7 M drugbank.comnih.gov
3-deaza-EHNA6.3 X 10-9 M drugbank.comnih.gov
7-deaza-EHNA4 X 10-4 M drugbank.comnih.gov
1,3-dideaza-EHNAConsidered a poor inhibitor nih.gov

Adenosine deaminase exists in two main isoenzymes, ADA1 and ADA2. nih.gov The differentiation between these isoenzymes is possible due to their varying sensitivity to inhibitors like EHNA and its derivatives. nih.gov EHNA and its related compounds are known to be potent inhibitors of ADA1, while ADA2 activity remains largely unaffected by these inhibitors. nih.govnih.gov This selectivity is attributed to the presence of a hydrophobic binding site on ADA1, which is likely absent in ADA2, and is necessary for the interaction with the aliphatic chain of EHNA. nih.gov

Phosphodiesterase (PDE) Inhibition

While primarily known as an ADA inhibitor, the parent compound EHNA has also been identified as a phosphodiesterase (PDE) inhibitor. wikipedia.org PDEs are a superfamily of enzymes that hydrolyze cyclic nucleotides, such as cyclic adenosine monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). rutgers.edu

EHNA has been shown to be a selective inhibitor of phosphodiesterase type 2 (PDE2). wikipedia.orgnih.govstemcell.com It can block the activity of purified cGMP-stimulated PDE (cGS-PDE, or PDE2) in various tissues. nih.gov Studies in isolated cardiac myocytes have demonstrated that EHNA can inhibit cGS-PDE, and this action is unlikely to be a result of its adenosine deaminase inhibition. nih.gov The inhibition of PDE2 by EHNA is competitive. nih.gov

Research indicates that EHNA's inhibitory action is specific to PDE2. It does not significantly affect the activities of other PDE isoforms, such as PDE1, PDE3, and PDE4, at concentrations where it effectively inhibits PDE2. nih.govnih.gov For instance, fractions of cAMP hydrolysis that were inhibited or unaffected by cGMP (indicative of PDE3 and PDE4 activity, respectively) showed a much higher IC50 value for EHNA, suggesting poor inhibition. nih.gov

Interaction with Other Enzymes (e.g., Reverse Transcriptase)

The enzymatic interactions of this compound, a synthetic analogue of erythro-9-(2-hydroxy-3-nonyl)adenine (EHNA), have been a subject of scientific inquiry, particularly concerning its potential as an enzyme inhibitor. Research has primarily focused on its effect on adenosine deaminase (ADA), with comparisons drawn to its parent compound and other deaza analogues.

Studies have demonstrated that this compound is a significantly weaker inhibitor of adenosine deaminase (ADA) compared to EHNA and its other deaza analogues. The inhibitory activity of these compounds is quantified by the inhibition constant (Ki), where a lower value indicates a more potent inhibitor.

The structural modifications in the purine ring of EHNA, specifically the substitution of nitrogen atoms with methine groups, have a profound impact on the compound's ability to inhibit ADA. While the 1-deaza and 3-deaza analogues of EHNA retain substantial inhibitory activity, the 1,3-dideaza analogue exhibits a dramatic decrease in potency.

Below is a table summarizing the adenosine deaminase inhibitory activity of EHNA and its deaza analogues.

CompoundKi (M)
erythro-9-(2-hydroxy-3-nonyl)adenine (EHNA)Not specified in provided context
1-deaza-EHNA1.2 x 10-7
3-deaza-EHNA6.3 x 10-9
7-deaza-EHNA4 x 10-4
This compound Weak inhibitor

Data sourced from studies on deaza analogues of EHNA.

Information regarding the direct interaction of this compound with other enzymes, such as reverse transcriptase, is not available in the reviewed scientific literature. While the parent compound, EHNA, has been investigated for its effects on viral replication, its mechanism of action in that context was not attributed to the direct inhibition of reverse transcriptase.

Cellular and Molecular Biological Activities

Antiviral Activities

The investigation into the antiviral properties of 1,3-Dideaza-9-(2-hydroxy-3-nonyl)adenine has yielded specific results concerning its efficacy against certain viruses.

In vitro studies were conducted to assess the inhibitory effects of this compound on the replication of Human Respiratory Syncytial Virus (HRSV). Alongside other deaza analogues of EHNA, this compound was tested for its antiviral activity. The results indicated that, unlike EHNA and its 1-deaza analogue which were equiactive inhibitors of HRSV replication, this compound was found to be inactive against the virus. nih.gov

Table 1: In Vitro Antiviral Activity against HRSV

Compound Activity against HRSV Replication
This compound Inactive
erythro-9-(2-hydroxy-3-nonyl)adenine (EHNA) Active

Currently, there is no available research data specifically detailing the effects of this compound on the production and release of Human Immunodeficiency Virus-1 (HIV-1). Studies have been conducted on the parent compound, EHNA, which showed an inhibition of reverse transcriptase activity and a potential disturbance of virus release from infected cells. nih.gov However, similar investigations have not been reported for the 1,3-dideaza analogue.

There is no specific information available from the reviewed scientific literature regarding the synergistic antiviral effects of this compound when used in combination with other antiviral agents such as 2',3'-didesoxyadenosine.

Modulation of Cellular Differentiation

EHNA has been identified as a significant modulator of cellular differentiation, particularly in the context of human embryonic stem cells (hESCs). nih.govportlandpress.com

Suppression of Spontaneous Differentiation in Human Embryonic Stem Cells

A pivotal discovery has shown that EHNA can effectively block the spontaneous differentiation of hESCs. nih.govinnovations-report.com When added to feeder-free culture conditions, EHNA maintains the cells in an undifferentiated state, preserving the expression of key pluripotency markers. nih.govportlandpress.com Studies have demonstrated that hESCs cultured with EHNA for over ten passages show no reduction in markers such as NANOG, POU5F1 (Oct-4), and SSEA4 when compared to standard cultures maintained with basic fibroblast growth factor (bFGF). nih.gov This suppression of differentiation is reversible; upon removal of EHNA, the hESC populations can undergo efficient spontaneous and multi-lineage differentiation. nih.govinnovations-report.com This finding presents EHNA as a potential low-cost, stable replacement for bFGF in large-scale stem cell culture. nih.govinnovations-report.com

ParameterObservationSource
Cell Type Human Embryonic Stem Cells (hESCs) nih.govportlandpress.com
Effect of EHNA Blocks spontaneous differentiation in the absence of exogenous cytokines. nih.gov
Pluripotency Markers Maintained expression of NANOG, POU5F1 (Oct-4), SSEA4. nih.gov
Reversibility Yes, upon removal of EHNA, cells resume differentiation. nih.govinnovations-report.com

Prevention of Directed Neuronal Differentiation

In addition to preventing spontaneous differentiation, EHNA also functions as a strong blocker of directed neuronal differentiation. nih.govportlandpress.com Interestingly, this effect does not appear to be linked to its known inhibitory actions on adenosine (B11128) deaminase (ADA) or phosphodiesterase 2 (PDE2). nih.gov When chemically distinct inhibitors of ADA and PDE2 were tested, they did not replicate EHNA's ability to suppress hESC differentiation. nih.gov This suggests that the mechanism behind blocking both spontaneous and directed differentiation resides in a specific pharmacophore of the EHNA molecule, comprising an adenine-like structure with a significant hydrophobic substituent. nih.gov

Effects on Cellular Signaling Pathways (e.g., cAMP/cGMP signaling)

EHNA is a selective inhibitor of the cGMP-stimulated cyclic nucleotide phosphodiesterase, also known as phosphodiesterase 2 (PDE2). nih.govwikipedia.orgcaymanchem.com This inhibition directly impacts cellular signaling cascades involving cyclic adenosine monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). nih.govnih.gov EHNA is significantly more potent against PDE2 than other phosphodiesterase families like PDE1, PDE3, or PDE4. caymanchem.com

In isolated cardiac myocytes, EHNA was found to dose-dependently reverse the inhibitory effect of cGMP on cAMP-stimulated L-type Ca2+ currents. nih.gov This action is attributed to its inhibition of PDE2, which is responsible for breaking down cAMP. nih.gov The effect was observed to have an IC50 of approximately 3 µM. nih.gov It was also noted that the effects of EHNA are not likely due to adenosine deaminase inhibition, as adenosine itself did not mimic the observed outcomes. nih.gov Similarly, in the perfused rat lung, EHNA reverses hypoxic pulmonary vasoconstriction through a mechanism that involves the inhibition of smooth muscle PDE2. nih.gov

Enzyme TargetIC50 ValueCell/Tissue SourceSource
Adenosine Deaminase 1.2 µMHuman Red Blood Cells caymanchem.com
PDE2 0.8 µMHuman Myocardium caymanchem.com
PDE2 2 µMPorcine Myocardium caymanchem.com
PDE2 3.5 µMRat Hepatocyte caymanchem.com
PDE1, PDE3, PDE4 > 100 µMNot specified caymanchem.com

Adenosine Neuroregulation

The compound's activity as an inhibitor of adenosine deaminase directly implicates it in the neuroregulation of adenosine. wustl.edu Studies have linked EHNA to sedative and specific electroencephalographic (EEG) actions, which are related to the inhibition of adenosine deaminase within the brain. wustl.edu

More recent research has explored its influence on RNA editing. Treatment of primary cultured cortical cells with EHNA was shown to significantly reduce the mRNA editing efficacy at specific sites of the serotonin (B10506) 2C receptor (5-HT2CR). researchgate.net This effect is attributed to the inhibition of adenosine deaminase acting on RNA (ADARs). This finding suggests that EHNA can be a useful tool for investigating the functional roles of 5-HT2CR mRNA editing, which has been implicated in psychiatric disorders. researchgate.net

Structure Activity Relationship Sar Investigations

Impact of Deaza Modifications on Biological Activity

The replacement of nitrogen atoms with carbon atoms in the purine (B94841) ring system, a process known as deazaguanation, significantly influences the biological profile of adenosine (B11128) analogues. In the case of 1,3-Dideaza-9-(2-hydroxy-3-nonyl)adenine, the removal of nitrogens at positions 1 and 3 from the parent compound, erythro-9-(2-hydroxy-3-nonyl)adenine (EHNA), has been a key area of investigation, particularly concerning its activity as an inhibitor of adenosine deaminase (ADA).

Research has systematically compared the ADA inhibitory activity of EHNA with its various deaza analogues. nih.govnih.gov The results indicate that the nitrogen atoms in the pyrimidine (B1678525) portion of the purine ring play distinct roles in the interaction with the enzyme. nih.gov While the 3-deaza analogue of EHNA retains potent inhibitory activity, the 1-deaza version is a less potent but still effective inhibitor. nih.gov The substitution of the nitrogen at position 7 with a methine group leads to a significant decrease in inhibitory potency. nih.gov

Interestingly, while EHNA and its 1-deaza analogue show comparable activity against the human respiratory syncytial virus (HRSV), other deaza analogues, including the 1,3-dideaza version, are inactive. nih.gov This suggests that the requirements for ADA inhibition and antiviral activity are not identical. The antitumor activity of these compounds, however, was found to be comparable to the reference drug vidarabine (B1017) (ara-A), with the 7-deaza analogue being the most active. nih.gov This lack of correlation between ADA inhibition and antiviral or antitumor activity highlights the complex nature of the biological effects of these compounds. nih.gov

CompoundKi for ADA Inhibition (M)Antiviral Activity (HRSV, MIC in µg/mL)
erythro-9-(2-hydroxy-3-nonyl)adenine (EHNA)Not specified in provided text6.25
1-deaza-EHNA1.2 x 10-76.25
3-deaza-EHNA6.3 x 10-9Inactive
7-deaza-EHNA4 x 10-4Inactive
1,3-dideaza-EHNANot specified in provided textInactive

Role of the Benzimidazole (B57391) Ring System

The core of this compound is a benzimidazole ring system. This bicyclic aromatic heterocycle, formed by the fusion of a benzene (B151609) and an imidazole (B134444) ring, is a well-established "privileged scaffold" in medicinal chemistry. bohrium.comrroij.comnih.gov Its structural similarity to naturally occurring purines allows it to interact with a wide range of biological targets, including enzymes and receptors. bohrium.comrroij.com

The benzimidazole scaffold is a key component in numerous compounds with a broad spectrum of pharmacological activities, including antiviral, antimicrobial, anticancer, and anti-inflammatory effects. rroij.comnih.govresearchgate.netmdpi.com Its ability to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, contributes to its binding affinity for biological macromolecules. nih.gov In the context of antiviral agents, benzimidazole derivatives have been shown to inhibit viral replication and interfere with viral enzymes. rroij.comnih.gov For instance, certain benzimidazole ribonucleosides are potent and selective inhibitors of human cytomegalovirus (HCMV) replication. nih.gov The versatility of the benzimidazole ring allows for substitutions at multiple positions, enabling the fine-tuning of its biological activity. rroij.commdpi.com

Significance of the 2-hydroxy-3-nonyl Side Chain

The 9-substituted 2-hydroxy-3-nonyl side chain is a critical determinant of the biological activity of this class of compounds. This hydrophobic chain plays a crucial role in the binding of the molecule to its target enzymes. nih.gov The hydroxyl group at the 2'-position and the length and nature of the alkyl chain are key features for potent enzyme inhibition.

Stereochemical Considerations (e.g., erythro vs. threo diastereomers)

The 2-hydroxy-3-nonyl side chain contains two chiral centers, giving rise to diastereomers, specifically the erythro and threo forms. Stereochemistry plays a pivotal role in the biological activity of these compounds, as the spatial arrangement of the hydroxyl and nonyl groups dictates the precise fit into the enzyme's active site.

Studies on the chiral isomers of EHNA have demonstrated a clear stereochemical preference for ADA inhibition. nih.gov The (+)-erythro isomer of EHNA is the most potent inhibitor of ADA, significantly more so than the (-)-erythro isomer and the threo isomers. nih.gov This highlights the stringent stereochemical requirements for optimal interaction with the enzyme. Although all isomers of EHNA were found to inhibit purine metabolism, there was no direct correlation between the potency of ADA inhibition and these secondary metabolic effects. nih.gov The synthesis of specific stereoisomers, such as the conversion of a single chiral synthon into both erythro- and threo-9-(2-hydroxy-3-nonyl)adenines, has been a key strategy in elucidating these structure-activity relationships. nih.gov

IsomerKi for ADA Inhibition (nM)
(+)-erythro-EHNA2
(-)-erythro-EHNA500
threo-EHNA (isomers not specified)Not specified in provided text

Simplification Strategies for Molecular Recognition

To understand the minimal structural requirements for biological activity and to potentially develop new inhibitors with improved properties, researchers have employed molecular simplification strategies. nih.gov This involves systematically removing or modifying parts of the parent molecule to identify the key pharmacophoric elements.

In the case of EHNA and its analogues, simplification of the heterocyclic ring system has been explored. nih.gov Opening the pyrimidine or pyridine (B92270) ring of EHNA and its deaza analogues resulted in compounds that, while less potent, still retained good inhibitory activity against ADA. nih.gov This indicates that the intact bicyclic ring system, while contributing to high affinity, may not be an absolute requirement for enzyme inhibition. Such simplified structures can serve as lead compounds for the development of new inhibitors with potentially different pharmacological profiles.

Experimental Methodologies and Research Models

In Vitro Assays for Enzyme Inhibition

The primary enzyme target investigated in relation to 1,3-Dideaza-9-(2-hydroxy-3-nonyl)adenine is adenosine (B11128) deaminase (ADA). Standard in vitro assays were employed to determine the compound's inhibitory activity against this enzyme. In a key study, the compound, also referred to as 1,3-dideaza-EHNA, was evaluated alongside its parent compound, erythro-9-(2-hydroxy-3-nonyl)adenine (EHNA), and other deaza analogues. nih.gov

The results indicated that the structural modification of replacing both the N1 and N3 atoms of the purine (B94841) ring with carbon atoms dramatically reduces its ability to inhibit ADA. This highlights the critical role of the pyrimidine (B1678525) ring's nitrogen atoms in the binding and inhibition of the enzyme. nih.gov The inhibitory constant (Ki) was determined to be significantly higher than that of more potent inhibitors in the same series, indicating weak activity. nih.gov

Table 1: In Vitro Enzyme Inhibition Data for EHNA Analogues

CompoundInhibitory Constant (Ki) against ADA
This compoundNot explicitly stated, but activity was dramatically dropped
3-Deaza-EHNA6.3 x 10-9 M
1-Deaza-EHNA1.2 x 10-7 M
7-Deaza-EHNA4 x 10-4 M

Cell-Based Assays for Antiviral and Antitumor Activity

Cell-based assays have been utilized to screen this compound for potential therapeutic applications.

Antiviral Activity: The compound was tested in a cellular system for its ability to inhibit the replication of human respiratory syncytial virus (HRSV). Unlike its parent compound EHNA and the 1-deaza analogue, this compound was found to be inactive as an antiviral agent in this specific assay. nih.gov

Antitumor Activity: In contrast to its lack of antiviral effects, the compound demonstrated noteworthy antitumor activity in vitro. When evaluated in a range of cellular systems, this compound displayed antitumor activity comparable to the reference compound, 1-beta-D-arabinofuranosyladenine (ara-A). nih.gov This finding is significant because it suggests that the compound's cytotoxic effect on tumor cells is not correlated with its weak activity as an adenosine deaminase inhibitor. nih.gov

Cellular System Models for Differentiation Studies

There is no specific research available that utilizes this compound in cellular system models for differentiation studies. However, its parent compound, EHNA, has been studied in this context. For instance, EHNA has been shown to block the spontaneous differentiation of human embryonic stem cells (hESCs). nih.gov Preliminary structure-activity relationship analyses in that study suggested that the differentiation-blocking properties reside in a pharmacophore that includes a close adenine (B156593) mimetic with a hydrophobic substituent in the 9-position. nih.gov While this compound fits this general structural description, no experimental data has been published to confirm its effects on cell differentiation.

Biochemical Techniques for Signaling Pathway Analysis

No published studies have employed biochemical techniques to analyze the specific effects of this compound on intracellular signaling pathways. Research on its analogues and parent compound has shown a lack of correlation between ADA inhibition and antitumor activity, pointing towards an alternative mechanism of action. nih.gov For the parent compound EHNA, other activities such as the inhibition of phosphodiesterase type 2 (PDE2) have been identified, which impacts cGMP signaling. wikipedia.org However, it remains undetermined whether this compound interacts with this or any other signaling pathway.

Preclinical In Vivo Models for Activity Evaluation

There is no available data from preclinical in vivo models for this compound. The study that synthesized and performed in vitro testing on the compound did conduct in vivo experiments on a related analogue, 3-Deaza-EHNA. nih.gov In that case, activity in mice was observed when 3-Deaza-EHNA was used in combination with ara-A. nih.gov However, the study does not report any in vivo evaluation for this compound itself. nih.gov

Future Research Directions and Unexplored Avenues

Development of Novel Analogs with Enhanced Specificity

The established antitumor activity of 1,3-dideaza-EHNA, independent of ADA inhibition, provides a strong foundation for the rational design of new analogs. nih.gov Future synthetic efforts should focus on modifying the 1,3-dideaza-adenine core and the (2-hydroxy-3-nonyl) side chain. The objective is to create a new series of compounds with amplified potency and selectivity for cancer cells. By systematically altering functional groups on the purine-like ring and varying the length and stereochemistry of the aliphatic side chain, researchers can probe the structural requirements for its antitumor effect. This targeted approach could lead to the identification of lead compounds with superior therapeutic indices, maximizing efficacy while minimizing potential off-target effects.

Elucidation of Comprehensive Molecular Mechanisms

A paramount direction for future research is to unravel the precise molecular pathways through which 1,3-dideaza-EHNA exerts its antitumor effects. Given that its activity is disconnected from ADA inhibition, investigations must explore alternative cellular processes. nih.gov Research should focus on identifying the direct molecular targets of the compound within cancer cells. Techniques such as affinity chromatography, cellular thermal shift assays (CETSA), and proteomic profiling can be employed to pinpoint binding partners. Subsequent studies should then delineate the downstream signaling cascades affected by this interaction, examining potential impacts on cell cycle progression, apoptosis, DNA replication and repair, or key oncogenic signaling pathways.

Advanced SAR Studies and Computational Modeling

Systematic Structure-Activity Relationship (SAR) studies are crucial to guide the development of more potent analogs. wikipedia.org Initial research comparing EHNA and its deaza analogs has already provided a preliminary SAR framework. nih.govnih.gov For instance, the dramatic drop in ADA inhibitory activity observed with 7-deaza-EHNA and 1,3-dideaza-EHNA, compared to the retained potency of 1-deaza-EHNA and 3-deaza-EHNA, highlights the specific roles of the nitrogen atoms in the purine (B94841) ring for ADA binding. nih.gov

CompoundADA Inhibitory Activity (Ki)
3-deaza-EHNA6.3 x 10⁻⁹ M
1-deaza-EHNA1.2 x 10⁻⁷ M
7-deaza-EHNA4 x 10⁻⁴ M
This table displays the in vitro inhibitory constant (Ki) of various deaza analogs of EHNA against adenosine (B11128) deaminase, showing that the 3-deaza analog is the most potent inhibitor among the tested deaza compounds. nih.gov

Future SAR studies should be expanded to focus specifically on the structural features required for the observed antitumor activity. This involves synthesizing a library of related molecules and evaluating their efficacy in various cancer cell lines.

These experimental SAR studies should be augmented with advanced computational modeling. researchgate.netresearchgate.net Molecular docking and simulation can be used to predict how 1,3-dideaza-EHNA and its derivatives might interact with potential, yet-to-be-identified biological targets. researchgate.netrsc.org By building quantitative structure-activity relationship (QSAR) models, researchers can correlate specific structural modifications with changes in biological activity, thereby streamlining the drug design process and prioritizing the synthesis of the most promising candidates. researchgate.net

Exploration of Additional Biological Targets

The structural similarity of 1,3-dideaza-EHNA to its parent compound, EHNA, suggests that it may share other biological targets. EHNA is known to be a selective inhibitor of phosphodiesterase type 2 (PDE2), an enzyme involved in cyclic nucleotide signaling. wikipedia.orgrndsystems.com Therefore, a critical area of future research is to investigate whether 1,3-dideaza-EHNA or its novel analogs also inhibit PDE2 or other phosphodiesterase isoforms. Such an activity could contribute to its observed antitumor effects and open up new therapeutic applications. Furthermore, EHNA has been shown to influence mRNA editing processes. researchgate.net Exploring whether 1,3-dideaza-EHNA has similar effects could reveal entirely new mechanisms of action and biological functions.

Synergistic Research with Other Therapeutic Agents

An important research avenue is to explore the potential of 1,3-dideaza-EHNA as a synergistic agent in combination cancer therapy. Studies have shown that other deaza analogs, such as 3-Deaza-EHNA, can greatly potentiate the antitumor activity of established chemotherapeutic drugs like vidarabine (B1017) (ara-A) in vitro. nih.gov Similarly, the parent compound EHNA markedly enhances the toxicity of cordycepin (B1669437) and adenine (B156593) arabinonucleoside against herpes simplex virus (HSV) and host cells. nih.gov

Future studies should investigate whether 1,3-dideaza-EHNA can act in concert with standard-of-care chemotherapies or targeted agents. By combining it with other drugs, it may be possible to achieve greater therapeutic efficacy at lower doses, potentially reducing toxicity and overcoming drug resistance. Such combination studies are essential for defining the clinical utility and positioning of this compound in modern oncology treatment paradigms.

Q & A

Q. What are the key structural modifications of 1,3-Dideaza-EHNA that influence its inhibitory activity against adenosine deaminase (ADA)?

The inhibitory potency of 1,3-Dideaza-EHNA hinges on isosteric substitutions in the adenine moiety. Replacing the pyrimidine nitrogen at position 1 (N1) or 3 (N3) with carbon reduces hydrogen-bonding capacity but retains binding affinity. 3-Deaza-EHNA exhibits comparable activity to EHNA (IC₅₀ ~10⁻⁷ M), while 1-Deaza-EHNA is less potent, indicating the N1 nitrogen contributes to tight binding . The 6-amino group is critical for ADA interaction when N1 is present, acting as a semi-tight inhibitor .

Q. What experimental assays are standard for evaluating ADA inhibition by 1,3-Dideaza-EHNA?

Enzyme kinetics using purified ADA (e.g., calf intestinal or human recombinant) are standard. Residual ADA activity is measured spectrophotometrically by monitoring adenosine conversion to inosine at 265 nm. Inhibition constants (Ki) and IC₅₀ values are calculated via Michaelis-Menten kinetics. Competitive inhibition assays with coformycin or deoxycoformycin (dCF) are used for comparative analysis .

Q. How do zinc ions modulate the inhibitory effects of 1,3-Dideaza-EHNA on ADA?

Zn²⁺ stabilizes ADA’s active site by coordinating with histidine (H214) and aspartic acid residues (D295, D296). 1,3-Dideaza-EHNA competes with Zn²⁺-dependent substrate binding, as shown by reduced inhibition in Zn²⁺-depleted assays. Metal chelators (e.g., EDTA) reverse this effect, confirming Zn²⁺’s role in enzymatic conformation .

Advanced Research Questions

Q. How does 1,3-Dideaza-EHNA induce conformational changes in ADA during substrate binding?

X-ray crystallography and NMR studies reveal that 1,3-Dideaza-EHNA binds to ADA’s catalytic pocket, displacing a water molecule critical for the hydrolytic mechanism. This induces a closed conformation in the active site, as observed in bovine ADA co-crystallized with EHNA derivatives. The hydrophobic nonyl chain enhances binding by interacting with a conserved pocket near Cys262 .

Q. Why does 1,3-Dideaza-EHNA exhibit species-specific inhibition of ADA isoforms?

Chicken ADA2 is resistant to inhibition due to structural divergence in the substrate-binding cleft, particularly at residues 214–296. In contrast, ADA1 from humans, bovines, and chickens is sensitive. Mutagenesis studies show that substituting chicken ADA2’s Gly215 with human ADA1’s His214 restores sensitivity, highlighting residue-specific interactions .

Q. Can 1,3-Dideaza-EHNA maintain pluripotency in human embryonic stem cells (hESCs) without exogenous cytokines?

Yes. In feeder-free cultures, 1,3-Dideaza-EHNA (10 µM) suppresses spontaneous differentiation by inhibiting ADA, thereby elevating intracellular adenosine. This maintains pluripotency markers (NANOG, OCT-4, SSEA4) for >10 passages, comparable to bFGF-supplemented cultures. Reversal occurs upon inhibitor removal, confirming non-toxic, reversible effects .

Q. How does 1,3-Dideaza-EHNA synergize with other ADA inhibitors in chemotherapy?

Combination with deoxycoformycin (dCF) enhances cytotoxicity in T-cell lymphoma models by amplifying intracellular deoxyadenosine accumulation. dCF inhibits ADA irreversibly, while 1,3-Dideaza-EHNA provides reversible inhibition, prolonging metabolic disruption. Synergy is quantified via combination index (CI) assays .

Data Contradictions and Resolution

8. Discrepancies in ADA2 inhibition across species:
While 1,3-Dideaza-EHNA inhibits human and bovine ADA1, chicken ADA2 remains unaffected due to structural differences. Resolution involves isoform-specific mutagenesis and activity assays to map critical residues (e.g., His214 in ADA1 vs. Gly215 in ADA2) .

9. Variable efficacy in stem cell applications:
EHNA derivatives show batch-dependent effects in hESC cultures, possibly due to adenosine receptor (ADORA1/2) variability. Researchers should validate adenosine levels via LC-MS and adjust inhibitor concentrations (5–20 µM) based on cell-line responsiveness .

Methodological Recommendations

  • Enzyme assays: Use Tris-HCl buffer (pH 7.4) with 50 µM Zn²⁺ for optimal ADA activity .
  • Stem cell culture: Combine 1,3-Dideaza-EHNA (10 µM) with ROCK inhibitors (Y-27632, 10 µM) to enhance survival in feeder-free conditions .
  • Structural studies: Employ ¹H-NMR (DMSO-d₆, 600 MHz) to track inhibitor-induced shifts in ADA’s His214 and Asp296 peaks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.